molecular formula C10H8NaO B1613159 Sodium 2-naphtholate CAS No. 875-83-2

Sodium 2-naphtholate

Cat. No.: B1613159
CAS No.: 875-83-2
M. Wt: 167.16 g/mol
InChI Key: ZNYPFGRLOVXIFH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nucleophilic Substitution (Sₙ2) in Alkylation Reactions

Sodium 2-naphtholate reacts with alkyl electrophiles to form ethers, a reaction widely employed in undergraduate organic chemistry laboratories. For example:
Reaction with butyl p-toluenesulfonate (tosylate):

C10H7ONa++CH3(CH2)3OTsC10H7O(CH2)3CH3+NaOTs\text{C}_{10}\text{H}_7\text{O}^- \text{Na}^+ + \text{CH}_3(\text{CH}_2)_3\text{OTs} \rightarrow \text{C}_{10}\text{H}_7\text{O}(\text{CH}_2)_3\text{CH}_3 + \text{NaOTs}

Conditions:

  • Solvent: Water/ethanol mixture

  • Temperature: Reflux (~80°C)

  • Time: 3–4 hours

Key Findings:

  • Yields 2-butoxynaphthalene as a tan to off-white crystalline solid (60–85% crude yield) .

  • Thin-layer chromatography (TLC) confirms reaction progress by visualizing the disappearance of the tosylate electrophile .

  • Advantages over alkyl halides: Improved safety profile, easier TLC visualization, and compatibility with first-semester lab curricula .

Electrophilic Aromatic Substitution

The naphthoxide ion undergoes regioselective electrophilic substitution. For example:
Nitration:

C10H7ONa++HNO3NO2C10H6ONa+H2O\text{C}_{10}\text{H}_7\text{O}^- \text{Na}^+ + \text{HNO}_3 \rightarrow \text{NO}_2-\text{C}_{10}\text{H}_6\text{ONa} + \text{H}_2\text{O}

Key Features:

  • Substitution occurs preferentially at the 1-position (para to the oxygen) due to electron-donating effects of the naphthoxide ion .

  • Products are intermediates in dye synthesis and pharmaceutical manufacturing.

Condensation Reactions with Carbonyl Compounds

This compound reacts with aldehydes and ketones to form dihydronaphthalene derivatives:
Example with benzaldehyde:

C10H7ONa++C6H5CHOC10H7OCH2C6H5+NaOH\text{C}_{10}\text{H}_7\text{O}^- \text{Na}^+ + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_{10}\text{H}_7\text{O}-\text{CH}_2-\text{C}_6\text{H}_5 + \text{NaOH}

Key Findings:

  • Products like 2-benzyl-1,2-dihydronaphthalene are confirmed by NMR and IR spectroscopy .

  • Reactions with aliphatic esters (e.g., ethyl acetate) yield diols such as 5,6-decanediol under NH₃ conditions .

Comparative Reactivity with Related Compounds

CompoundReactivity HighlightsKey Differences from this compound
Sodium phenolateLess steric hindrance; faster Sₙ2 kineticsLacks extended aromatic conjugation
Potassium 1-naphtholateHigher regioselectivity in electrophilic substitution (e.g., nitration at 4-position)Structural isomerism alters reaction pathways
Sodium salicylateDual functional groups (phenolic -OH and carboxylate) enable chelationLimited utility in ether-forming reactions

Thermochemical Data

  • Gas-phase acidity (ΔG°): 1408 ± 8.4 kJ/mol for deprotonation of 2-naphthol to form the naphthoxide ion .

  • Melting point: 121.6°C (pure compound) .

Scientific Research Applications

Organic Synthesis

Sodium 2-naphtholate serves as a versatile reagent in organic synthesis. It can act as a nucleophile in various reactions, including:

  • Kolbe-Schmitt Reaction : This reaction involves the carboxylation of this compound to produce carboxylic acids. Studies have shown that regioselective carboxylation can be achieved at different positions on the naphthalene ring, leading to valuable intermediates for dyes and pharmaceuticals .
  • Synthesis of Heterocyclic Compounds : The compound can be utilized to synthesize various heterocycles through multicomponent reactions. Its electron-rich structure allows for the formation of complex organic molecules, which are essential in medicinal chemistry .

Catalysis

This compound has demonstrated potential as a catalyst in several reactions:

  • Supercritical CO₂ Reactions : Research indicates that this compound can enhance the efficiency of reactions conducted under supercritical CO₂ conditions. For instance, its use in carboxylation reactions has shown improved yields and selectivity for desired products .
  • Dye Synthesis : The compound is also explored as a precursor in the synthesis of dyes and pigments due to its ability to participate in electrophilic aromatic substitution reactions .

Case Study 1: Kolbe-Schmitt Reaction

A study investigated the regioselective carboxylation of this compound under controlled conditions. The reaction was optimized using varying molar ratios of potassium carbonate (K₂CO₃) to enhance yield and selectivity. The results indicated that increasing K₂CO₃ led to a maximum yield of approximately 20% for the target product, 2-hydroxynaphthalene-6-carboxylic acid .

Molar Ratio (K₂CO₃: this compound)Yield (%)
5:115
10:120
15:118

Case Study 2: Synthesis of Heterocycles

In another research effort, this compound was employed as a key starting material for synthesizing biologically active heterocycles. The study highlighted its role in multicomponent reactions leading to compounds with significant pharmacological properties .

Mechanism of Action

The mechanism of action of sodium 2-naphtholate involves its participation in the Kolbe-Schmitt reaction. The reaction begins with the formation of a this compound-CO2 complex, where the carbon dioxide moiety performs an electrophilic attack on the naphthalene ring. This leads to the formation of sodium 2-hydroxy-1-naphthoate through a series of transformations .

Comparison with Similar Compounds

  • Sodium 1-naphtholate
  • Sodium 2-naphthoxide
  • Sodium β-naphtholate

Comparison: Sodium 2-naphtholate is unique due to its specific reactivity in the Kolbe-Schmitt reaction, leading to the formation of sodium 2-hydroxy-1-naphthoate. In contrast, sodium 1-naphtholate and sodium 2-naphthoxide have different reactivity patterns and are used in different synthetic applications .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and crystallizing Sodium 2-naphtholate for structural analysis?

this compound can be synthesized via deprotonation of 2-naphthol using sodium hydroxide. For crystallization, vapor diffusion with solvents like N,N-dimethylformamide (DMF) and ether is effective. Dissolve the compound in minimal DMF, then expose to an ether vapor phase at low temperatures (e.g., 4°C) to grow single crystals suitable for X-ray diffraction . Elemental analysis (C, H, N, S) and IR spectroscopy (e.g., O–H stretch at ~3393 cm⁻¹) should confirm purity .

Q. How do pH changes influence the spectroscopic properties of this compound?

this compound exhibits pH-dependent fluorescence due to equilibrium between 2-naphthol (neutral) and 2-naphtholate (anionic) forms. At pH < pKa (~9.5), emission peaks at 355 nm dominate; at pH > pKa, a red-shifted peak at 415 nm appears due to resonance stabilization of the excited state. Time-resolved emission spectroscopy (TRES) can resolve overlapping spectra when both species coexist .

Q. What are the standard characterization techniques for verifying this compound’s structure?

Key techniques include:

  • X-ray crystallography : Refinement with SHELX software (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and hydrogen-bonding networks .
  • IR spectroscopy : Identify functional groups (e.g., sulfonyl stretches at ~1160–1360 cm⁻¹) .
  • Elemental analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., C: 58.69% calc. vs. 59.16% obs.) .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data for this compound be resolved?

Discrepancies may arise from dynamic processes (e.g., proton exchange) not captured in static crystal structures. Use fluorescence lifetime measurements to assess protonation dynamics. For example, 2-naphtholate’s excited-state lifetime (~10⁻⁸ s) can indicate slow proton exchange, necessitating complementary methods like NMR or DFT calculations to model solvated structures .

Q. What experimental controls are critical when studying this compound’s reactivity in aprotic solvents?

Trace water (even <1 mM) significantly alters reaction pathways. For alkylation studies, rigorously dry solvents (e.g., DMF, DMSO) and monitor water content via Karl Fischer titration. Kinetic studies should correlate reaction rates (e.g., alkylation at O vs. C sites) with [H₂O] to isolate solvent effects .

Q. How can computational methods enhance understanding of this compound’s reactivity with CO₂?

Density Functional Theory (DFT) can model carboxylation mechanisms, such as the Kolbe-Schmitt reaction. Calculate transition states for CO₂ insertion into the naphtholate anion, and compare activation energies for O- vs. C-carboxylation. Validate with experimental yields and isotopic labeling .

Q. What strategies address challenges in refining this compound’s crystal structure with high disorder?

For disordered solvent molecules (e.g., DMF), use SQUEEZE in PLATON to model diffuse electron density. Apply restraints to anisotropic displacement parameters (ADPs) and validate with Hirshfeld surface analysis. For twinned crystals, refine using HKLF5 in SHELXL and check Flack parameter (e.g., -0.03(6)) to confirm absolute structure .

Methodological Design Questions

Q. How to design a study correlating this compound’s pKa with solvent polarity?

Use a spectrophotometric titration across solvents (e.g., water, DMSO, acetonitrile). Prepare standard curves for 2-naphthol (pH 2) and 2-naphtholate (pH 13). Fit intermediate pH data to the Henderson-Hasselbalch equation. Correct for solvent dielectric effects using the Born equation .

Q. What statistical approaches are suitable for analyzing contradictory kinetic data in this compound reactions?

Apply multivariate regression to deconvolute competing factors (e.g., solvent polarity, trace water). Use Akaike Information Criterion (AIC) to compare mechanistic models. For outlier detection, employ Grubbs’ test or leverage residual plots from nonlinear least-squares fits .

Q. How to integrate high-throughput crystallography into this compound polymorphism studies?

Use automated pipelines (e.g., SHELXC/D/E) for rapid phase determination. Screen crystallization conditions (e.g., pH, counterions) in 96-well plates. Analyze polymorph stability via DSC and pair distribution function (PDF) analysis of X-ray total scattering .

Properties

CAS No.

875-83-2

Molecular Formula

C10H8NaO

Molecular Weight

167.16 g/mol

IUPAC Name

sodium;naphthalen-2-olate

InChI

InChI=1S/C10H8O.Na/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H;

InChI Key

ZNYPFGRLOVXIFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[O-].[Na+]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O.[Na]

Key on ui other cas no.

875-83-2

Related CAS

135-19-3 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-hydroxynaphthalene-3-carboxylic acid is important as an intermediate for pigments or dyes. Generally, the compound is synthesized by reacting β-naphthol with sodium hydride to give sodium β-naphtholate, reacting the resulting compound with carbon dioxide under pressure to give sodium 2-hydroxynaphthalene-3-carboxylate and then, isolating the desired compound by means of acid precipitation i.e. by adding a mineral acid to the salt.
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Synthesis routes and methods II

Procedure details

A solution of sodium 2-naphtholate is prepared by mixing 210 ml. of water, 59.7 ml. of sodium hydroxide solution (24%), 41.0 g. (0.285 mole) of 2-naphthol. The mixture is stirred until the solid dissolves and then diluted with water to a volume of 567 ml. at 12°-15° C.
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Synthesis routes and methods III

Procedure details

2-hydroxy-3-naphthoic acid can be prepared by reacting 2-naphthol with sodium hydroxide to give sodium 2-naphtholate, reacting the sodium 2-naphtolate with carbon dioxide under an increased pressure, and separating the product by means of acid crystallization. The product may optionally be purified.
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Retrosynthesis Analysis

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